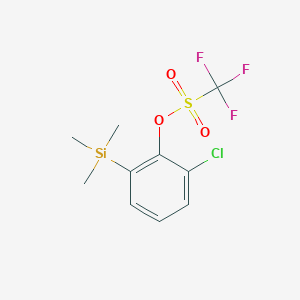

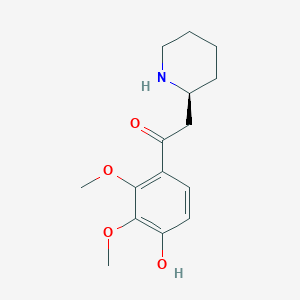

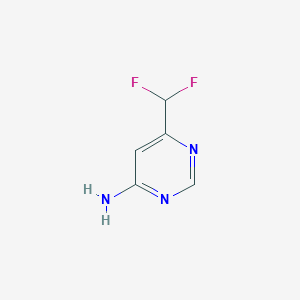

![molecular formula C11H20Cl3N3 B1434809 N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride CAS No. 1214622-42-0](/img/structure/B1434809.png)

N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride

Vue d'ensemble

Description

N-[(pyridin-2-yl)methyl]piperidin-4-amine, also known as P4A or JNJ-64417184, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 300.7 g/mol. This compound is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . N-(pyridin-2-yl)amides, a related compound, were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . An electro-oxidative method has also been reported for the ring opening of imidazopyridine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The melting point of a related compound is between 246.3–249.6 °C . The 1H NMR and 13C NMR spectra have also been reported .Applications De Recherche Scientifique

Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural analysis of compounds involving pyridine and piperidine structures. For instance, the synthesis of chiral 2-Amino-4-piperidinyl Pyridine Derivatives demonstrates a facile method to produce novel chiral compounds for use as potential stereoselective catalysts (H. Tian et al., 2012). Similarly, studies on the intermolecular photoaddition reaction of aliphatic tert-amines to N-alkyl-2-pyridones highlight the synthesis of dihydropyridin-2(1H)-ones through irradiation, revealing insights into chemical reactivity and potential pharmaceutical applications (S. Ohmiya et al., 1989).

Material Science Applications : The structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, involving pyridine and piperidine analogs, have been investigated for their potential in material science, especially in the development of novel optical materials (J. Palion-Gazda et al., 2019).

Pharmacological Potential : Various compounds containing pyridine and piperidine structures have been evaluated for their pharmacological potential. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrate the therapeutic potential of these compounds in treating neurological disorders (Asha B. Thomas et al., 2016).

Catalysis and Chemical Transformations : Research on the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine to access unconventional piperidines highlights the use of these compounds in catalysis and as intermediates in organic synthesis (S. Crotti et al., 2011).

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;;/h1-3,6,10,12,14H,4-5,7-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIPUMVZUQFVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=N2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

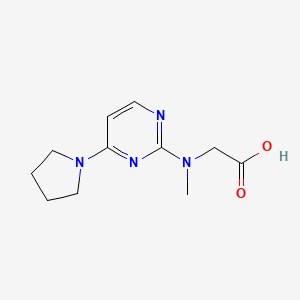

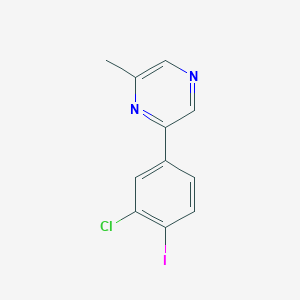

![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)

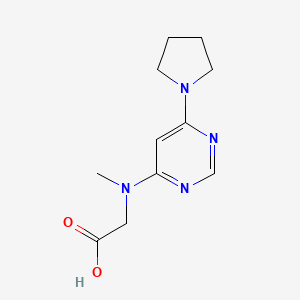

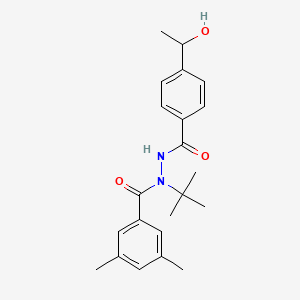

![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)

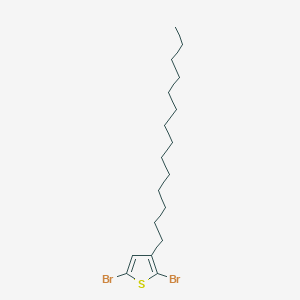

![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)